Clofentezine

Description

Clofentezine is an acaricide used for the residual control of mites. It acts primarily as an ovicide, with some activity on early motile stages. Used on a wide range of crops – apples, pears, stone fruit, nuts, ornamentals, almonds etc. The main toxicological effects seen in studies in rats and dogs were hepatotoxicity and changes to the thyroid, including follicular hyperplasia. Clofentezine does not pose a high toxicity risk to humans.

acaricide, primarily a mite ovicide; structure given in first source

Properties

IUPAC Name |

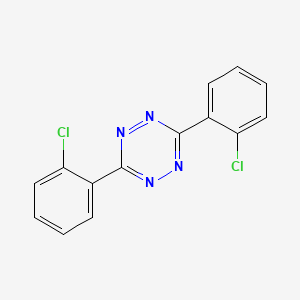

3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXADOQPNKNTIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=CC=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023881 | |

| Record name | Clofentezine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74115-24-5 | |

| Record name | Clofentezine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofentezine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofentezine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis(o-chlorophenyl)-1,2,4,5-tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFENTEZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS4U0R0033 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clofentezine as a Chitin Synthase 1 (CHS1) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofentezine is a tetrazine acaricide widely used for the control of phytophagous mites. Its primary mode of action is the inhibition of chitin biosynthesis, a crucial process for arthropod development and survival. This technical guide provides an in-depth overview of clofentezine's role as a specific inhibitor of Chitin Synthase 1 (CHS1), the key enzyme in the chitin biosynthetic pathway. The document details the molecular mechanism of action, the genetic basis of resistance, quantitative toxicological data, and comprehensive experimental protocols for studying its effects. This guide is intended to be a valuable resource for researchers in agrochemistry, molecular biology, and drug development.

Introduction

Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the arthropod exoskeleton and eggshells. Its synthesis is a vital physiological process, making the enzymes involved attractive targets for selective pesticides.[1] Chitin Synthase 1 (CHS1) is the primary enzyme responsible for the polymerization of UDP-N-acetylglucosamine into chitin chains in the final step of this pathway.[2]

Clofentezine (3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine) is a specific and potent ovicidal acaricide.[3] Its mode of action remained elusive for some time but has now been clearly linked to the disruption of chitin synthesis through the inhibition of CHS1.[3] This guide synthesizes the current understanding of clofentezine as a CHS1 inhibitor.

Mechanism of Action

Genetic and biochemical studies have established that clofentezine, along with other mite growth inhibitors like hexythiazox and etoxazole, targets CHS1.[3] However, the inhibitory mechanism is not straightforward. Evidence suggests that these compounds do not act on the catalytic site of the enzyme but rather on an essential, non-catalytic activity of CHS1.[3] It is hypothesized that they bind to the pore region of the enzyme, thereby impairing the translocation of the nascent chitin chain across the cell membrane.[3]

This disruption of chitin deposition is most critical during embryogenesis, explaining the potent ovicidal activity of clofentezine. While treated eggs develop to the red-eye stage, they ultimately fail to hatch due to a compromised eggshell structure.[3] Interestingly, in later developmental stages such as deutonymphs, treatment with clofentezine does not lead to a significant reduction in cuticular chitin levels, which may be due to metabolic inactivation of the compound in these stages.[3]

Signaling Pathway and Resistance

The molecular basis for resistance to clofentezine has been identified as a single, non-synonymous point mutation in the CHS1 gene. This mutation leads to an isoleucine to phenylalanine substitution at position 1017 (I1017F) of the CHS1 protein.[3] This mutation confers a high level of resistance to clofentezine and cross-resistance to other mite growth inhibitors that share the same target.[3]

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

An In-depth Technical Guide to the Biochemical Pathway of Clofentezine in Tetranychus urticae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofentezine is a specific acaricide that has been employed for the control of mite pests, notably the two-spotted spider mite, Tetranychus urticae. Its mode of action is primarily ovicidal, acting as a mite growth regulator. This technical guide delineates the biochemical pathway of clofentezine in T. urticae, focusing on its molecular target, mechanisms of resistance, and metabolic fate. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the study of acaricide resistance, drug development, and pest management strategies.

Mode of Action: Inhibition of Chitin Synthesis

The primary biochemical target of clofentezine in Tetranychus urticae is the enzyme Chitin Synthase 1 (CHS1) .[1][2][3] Chitin is a crucial structural component of the arthropod exoskeleton and eggshell. By inhibiting CHS1, clofentezine disrupts the polymerization of N-acetylglucosamine into chitin chains. This interference with chitin biosynthesis is particularly detrimental during embryonic development and molting, leading to ovicidal and larvicidal effects.[1] While clofentezine is highly effective against eggs and immature stages, it exhibits minimal contact mortality against adult mites.[4] The proposed mechanism suggests that clofentezine and other mite growth inhibitors bind to the pore region of the CHS1 enzyme, thereby impairing the translocation of the growing chitin chain across the cell membrane.[1]

Figure 1: Mode of action of clofentezine in Tetranychus urticae.

Mechanisms of Resistance

The development of resistance to clofentezine in T. urticae populations is a significant concern for its continued efficacy. Two primary mechanisms of resistance have been identified: target-site insensitivity and enhanced metabolic detoxification.

Target-Site Resistance: The I1017F Mutation in CHS1

The most well-characterized mechanism of target-site resistance to clofentezine is a single nucleotide polymorphism (SNP) in the CHS1 gene, resulting in an isoleucine to phenylalanine substitution at position 1017 (I1017F).[1][2][3][5] This mutation is located in a transmembrane domain of the CHS1 protein and is thought to alter the binding site of clofentezine, thereby reducing its inhibitory effect.[1] The I1017F mutation has been found to confer cross-resistance to other mite growth inhibitors, such as hexythiazox and etoxazole, which share a similar mode of action.[1][2][3][5]

Metabolic Resistance: Role of Detoxification Enzymes

Enhanced metabolism of clofentezine by detoxification enzymes is another significant resistance mechanism. This typically involves two major enzyme superfamilies:

-

Cytochrome P450 Monooxygenases (P450s): Overexpression of certain P450 genes has been linked to clofentezine resistance. These enzymes can detoxify clofentezine through oxidative reactions, rendering it inactive. While the specific P450 enzymes responsible for clofentezine metabolism in T. urticae have not been definitively identified, studies have shown that the P450 inhibitor piperonyl butoxide (PBO) can synergize the toxicity of clofentezine in some resistant strains, indicating P450 involvement. However, it is noteworthy that one study found that the recombinant P450 enzyme CYP392A16, which is known to metabolize other acaricides, did not metabolize clofentezine.[6]

-

Esterases: Carboxylesterases (CCEs) may also play a role in clofentezine detoxification, likely through hydrolysis of the molecule. Synergism studies using esterase inhibitors such as S,S,S-tributyl phosphorotrithioate (DEF) can help to elucidate the contribution of these enzymes to resistance.

References

- 1. A bioassay for evaluation of the resistance of Tetranychus urticae (Acari: Tetranychidae) to selected acaricides | Systematic and Applied Acarology [biotaxa.org]

- 2. Plant Essential Oils: Dual Action of Toxicity and Egg-Laying Inhibition on Tetranychus urticae (Acari: Tetranychidae), Unveiling Their Potential as Botanical Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Abamectin is metabolized by CYP392A16, a cytochrome P450 associated with high levels of acaricide resistance in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

Clofentezine's Toxicological Profile in Non-Target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofentezine is a tetrazine acaricide primarily used as an ovicide to control mite populations on a variety of crops.[1][2][3][4][5][6] Its mode of action involves the inhibition of chitin synthesis, a crucial component of the exoskeleton in arthropods, thereby disrupting the molting process.[7][8] While effective against target mite species, understanding its toxicological impact on non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the toxicological profile of clofentezine in various non-target organisms, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Toxicology

The following tables summarize the acute and chronic toxicity of clofentezine to a range of non-target organisms.

Table 1: Acute and Chronic Toxicity of Clofentezine to Aquatic Organisms

| Species | Test Type | Endpoint | Value | Exposure Duration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Acute | 96-hour LC50 | 0.015 mg/L | 96 hours | [9] |

| Bluegill Sunfish (Lepomis macrochirus) | Acute | - | - | - | [10] |

| Daphnia magna (Water Flea) | Acute | 48-hour EC50 | 0.0008 mg/L | 48 hours | [9] |

| Daphnia magna (Water Flea) | Chronic | NOEC | 3.3 µg/L | 21 days | [11] |

| Algae | Acute | 72-hour EC50 | 0.32 mg/L | 72 hours | [9] |

Table 2: Acute Toxicity of Clofentezine to Terrestrial Invertebrates

| Species | Test Type | Endpoint | Value | Exposure Duration | Reference |

| Honeybee (Apis mellifera) | Acute Contact | 48-hour LD50 | 84.5 µ g/bee | 48 hours | [9] |

| Honeybee (Apis mellifera) Larvae | Acute Oral | NOEL | 5 µ g/bee | - | [12] |

| Earthworm (Eisenia fetida) | Acute | 14-day LC50 | 215 mg/kg soil | 14 days | [9] |

| Earthworm (Eisenia fetida) | Chronic (Reproduction) | - | High risk identified for some uses | - | [11][13] |

Table 3: Acute and Chronic Toxicity of Clofentezine to Birds

| Species | Test Type | Endpoint | Value | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | >3000 mg/kg | [9] |

| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | 7500 mg/kg | [9] |

| Mallard Duck | Dietary Reproduction | - | High chronic risk identified | [1][2] |

Table 4: Toxicity of Clofentezine to Mammals

| Species | Test Type | Endpoint | Value | Reference |

| Rat | Acute Oral | LD50 | >3200 mg/kg | [14] |

| Rat | Acute Oral | LD50 | >5200 mg/kg | [4][9] |

| Rat | Acute Dermal | LD50 | >2100 mg/kg | [4][9] |

| Rat | Acute Inhalation | LC50 | 0.89 mg/L | [4][9] |

| Rat | Long-term | NOAEL (Thyroid changes) | 1.72 mg/kg bw/day | [13][15] |

| Rat | Long-term | NOAEL (Hepatotoxicity) | 2 mg/kg bw/day | [15] |

| Dog | Long-term | NOAEL (Hepatotoxicity) | 1.72 mg/kg bw/day | [15] |

| Mouse | Long-term | NOAEL | 5 mg/kg bw/day | [16] |

| Rabbit | Developmental | Maternal NOAEL | 250 mg/kg bw/day | [9][16] |

Experimental Protocols

The following are detailed methodologies for key experiments cited, based on internationally recognized guidelines.

Aquatic Organism Toxicity Testing

1. Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of clofentezine to Daphnia magna.

-

Test Organism: Young daphnids, less than 24 hours old at the start of the test.

-

Test Design: Daphnids are exposed to a range of at least five concentrations of clofentezine for 48 hours. The test can be static (no renewal of the test solution) or semi-static (renewal after 24 hours).

-

Test Conditions: The test is conducted in a defined medium (e.g., ISO water) under controlled temperature (20 ± 2°C) and light cycle (e.g., 16h light: 8h dark).

-

Procedure: At least 20 daphnids, divided into four replicates of five, are used for each test concentration and control. The daphnids are not fed during the test.

-

Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel, is recorded at 24 and 48 hours. The EC50 (median effective concentration) at 48 hours is calculated.[17][18][19][20]

2. Fish, Acute Toxicity Test (OECD Guideline 203)

This guideline is used to determine the acute lethal toxicity of clofentezine to fish.

-

Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead Minnow (Pimephales promelas).

-

Test Design: Fish are exposed to the test substance for 96 hours in a static, semi-static, or flow-through system. At least five concentrations in a geometric series are tested.

-

Test Conditions: Water temperature, pH, and dissolved oxygen levels are maintained within species-specific optimal ranges and monitored.

-

Procedure: A minimum of seven fish are used for each test concentration and control. Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the LC50 (median lethal concentration) at 96 hours, which is the concentration estimated to be lethal to 50% of the test fish.[4][21][22][23]

Terrestrial Invertebrate Toxicity Testing

1. Honeybee, Acute Contact Toxicity Test (OECD Guideline 214)

This test evaluates the acute contact toxicity of clofentezine to adult honeybees.

-

Test Organism: Young adult worker honeybees (Apis mellifera).

-

Test Design: Bees are individually dosed with a range of concentrations of the test substance.

-

Procedure: The test substance, dissolved in a suitable carrier (e.g., acetone), is applied topically to the dorsal thorax of each bee using a micro-applicator. At least three replicates of ten bees are used for each dose level. A control group (carrier only) and a toxic standard group are also included.

-

Test Conditions: The bees are kept in cages at a controlled temperature (25 ± 2°C) and humidity and are provided with a sucrose solution.

-

Endpoint: Mortality is assessed at 4, 24, and 48 hours after application. The LD50 (median lethal dose) is calculated for each observation time.[1][7][16][24]

2. Earthworm, Acute Toxicity Test (OECD Guideline 207)

This test is designed to assess the acute toxicity of clofentezine to earthworms.

-

Test Organism: Adult earthworms of the species Eisenia fetida or Eisenia andrei.

-

Test Design: Earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil.

-

Procedure: The test substance is thoroughly mixed into the artificial soil. For each concentration and the control, four replicates are prepared, each containing ten adult worms.

-

Test Conditions: The test is conducted in the dark at a constant temperature (20 ± 2°C) for 14 days. The soil moisture content is maintained.

-

Endpoint: Mortality is assessed at 7 and 14 days. The LC50 is determined. Sub-lethal effects, such as changes in body weight, are also recorded.[5][25][26][27][28]

Signaling Pathways and Mode of Action

Inhibition of Chitin Synthesis

The primary mode of action of clofentezine in target mites is the inhibition of chitin synthesis.[7][8] It specifically targets the enzyme chitin synthase 1 (CHS1), which is essential for the formation of the arthropod exoskeleton.[8][29] By inhibiting this enzyme, clofentezine disrupts the molting process in the egg and early larval stages, leading to mortality. While this mechanism is well-established in mites, it is the presumed mode of action in other sensitive non-target arthropods.

References

- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 2. endocrinedisruption.org [endocrinedisruption.org]

- 3. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 4. fera.co.uk [fera.co.uk]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. inchem.org [inchem.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. Clofentezine (Ref: NC 21314) [sitem.herts.ac.uk]

- 9. fera.co.uk [fera.co.uk]

- 10. oecd.org [oecd.org]

- 11. OECD 237: Honey Bee Larval Toxicity Test, Single Exposure | ibacon GmbH [ibacon.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. OECD 222 - Phytosafe [phytosafe.com]

- 14. one.oecd.org [one.oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. fera.co.uk [fera.co.uk]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 20. oecd.org [oecd.org]

- 21. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 22. eurofins.com.au [eurofins.com.au]

- 23. oecd.org [oecd.org]

- 24. biotecnologiebt.it [biotecnologiebt.it]

- 25. biotecnologiebt.it [biotecnologiebt.it]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 28. oecd.org [oecd.org]

- 29. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Photodegradation of Clofentezine Under UV Light: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofentezine, a tetrazine acaricide, is utilized for the control of mite eggs and early motile stages on a variety of crops. The environmental fate of this pesticide is of significant interest, particularly its degradation under ultraviolet (UV) light, a key factor influencing its persistence and potential for transformation into other chemical species. This technical guide provides a comprehensive overview of the current scientific understanding of the photodegradation of Clofentezine under UV irradiation, consolidating available data on its degradation products, and outlining typical experimental methodologies employed in such studies.

Photodegradation Products of Clofentezine

Studies on the environmental fate of Clofentezine have identified a primary photodegradation product formed under UV light. While a comprehensive profile of all photoproducts remains to be fully elucidated in publicly available literature, the key identified product is 2-chlorobenzonitrile .

According to a report by the Food and Agriculture Organization of the United Nations (FAO), 2-chlorobenzonitrile has been identified as a volatile photodegradation product of Clofentezine in aqueous solutions and has been detected on the surface of apples following treatment.[1] In these studies, unchanged Clofentezine was the major residue, with 2-chlorobenzonitrile being the most significant degradation product identified.[1]

Other transformation products of Clofentezine have been noted in environmental fate studies, although their formation is not exclusively linked to photodegradation and may also result from metabolic or hydrolytic processes. These include 2-chlorobenzamide and 2-chlorobenzoic acid.[1]

Quantitative Data Summary

Detailed quantitative data from controlled UV photodegradation studies, such as quantum yields and precise degradation rates under specific UV wavelengths, are not extensively available in the public domain. However, a study referenced by the FAO indicates a photochemical half-life for Clofentezine in water of less than 7 days under natural sunlight at a pH of 5.05.[1]

| Parameter | Value | Conditions | Source |

| Identified Photoproduct | 2-chlorobenzonitrile | Aqueous solution, apple surfaces | [1] |

| Photochemical Half-life | < 7 days | Natural sunlight, pH 5.05 | [1] |

Proposed Photodegradation Pathway

Based on the identification of 2-chlorobenzonitrile, a partial photodegradation pathway for Clofentezine can be proposed. The initial step likely involves the photo-induced cleavage of the tetrazine ring. This central ring is the chromophore that absorbs UV radiation, leading to an excited state that is susceptible to fragmentation.

The proposed primary degradation step is the breakdown of the 1,2,4,5-tetrazine ring, leading to the formation of two molecules of 2-chlorobenzonitrile and the release of nitrogen gas.

Caption: Proposed photodegradation pathway of Clofentezine to 2-chlorobenzonitrile.

Experimental Protocols

Sample Preparation and Irradiation

-

Preparation of Clofentezine Solution: A stock solution of Clofentezine is prepared in a suitable solvent, such as acetonitrile or methanol, and then diluted to the desired concentration in purified water (e.g., Milli-Q). The final solvent concentration is typically kept low (<1%) to minimize co-solvent effects.

-

Irradiation Source: A high-pressure mercury lamp or a xenon arc lamp is commonly used as the UV source. The light is often filtered to simulate environmental conditions or to select specific wavelengths.

-

Reaction Vessel: The Clofentezine solution is placed in a quartz reaction vessel to allow for the transmission of UV light. The vessel is typically temperature-controlled.

-

Experimental Controls: A dark control (the reaction vessel wrapped in aluminum foil) is run in parallel to account for any degradation not due to UV light (e.g., hydrolysis).

Caption: General experimental workflow for a Clofentezine photodegradation study.

Analytical Methodology

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate the parent Clofentezine from its photodegradation products.

-

Detection and Identification: Mass Spectrometry (MS), often tandem MS (MS/MS), is the primary technique for identifying and confirming the structure of the photoproducts. By comparing the mass spectra of the degradation products with those of reference standards or by interpreting the fragmentation patterns, the chemical structures can be elucidated.

-

Quantification: The concentration of Clofentezine and its photoproducts over time is determined using HPLC with UV detection or, for higher sensitivity and selectivity, with mass spectrometry. This data is then used to calculate the degradation kinetics.

Conclusion

The photodegradation of Clofentezine under UV light is a critical process in its environmental dissipation, with 2-chlorobenzonitrile being the principal identified transformation product. The proposed mechanism involves the cleavage of the central tetrazine ring. While a complete picture of all photoproducts and their formation kinetics requires further dedicated research, the information available provides a solid foundation for understanding the photochemical fate of this acaricide. Future studies employing advanced analytical techniques will be invaluable in fully characterizing the photodegradation pathway and quantifying the formation of all transformation products, thereby enabling a more comprehensive risk assessment.

References

The Rise and Evolution of Tetrazine Acaricides: A Technical Guide

An In-depth Exploration of the History, Development, and Mechanism of a Key Class of Mite Growth Inhibitors for Researchers, Scientists, and Drug Development Professionals.

The relentless challenge of managing mite populations in agriculture and horticulture has driven the development of a diverse arsenal of acaricides. Among these, the tetrazine class of compounds emerged as a significant advancement, offering a novel mode of action with potent ovicidal and larvicidal activity. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental protocols related to tetrazine acaricides, with a primary focus on the pioneering compound clofentezine and its successor, diflovidazin.

A Brief History: From Discovery to Commercialization

The journey of tetrazine acaricides began with the discovery of the acaricidal properties of 1,2,4,5-tetrazine derivatives. While various tetrazine compounds were known for other applications, their potential in pest control was not realized until the late 1970s.

Timeline of Key Developments:

-

Late 1970s: Fisons Ltd., a British agrochemical company, discovers the acaricidal potential of a new class of tetrazine derivatives[1]. This marks the genesis of tetrazine acaricides.

-

1981: Fisons files a patent for a group of acaricidal tetrazine derivatives, including the compound that would become known as clofentezine[1].

-

Early 1980s: Fisons plc launches clofentezine under trade names such as Apollo® and Acaristop®[2][3]. It is introduced as a specific ovicidal and larvicidal acaricide.

-

1990s: Following the success of clofentezine, the Hungarian company Chinoin (later acquired by Sanofi) develops a second-generation tetrazine acaricide, diflovidazin[4]. Diflovidazin is structurally related to clofentezine and shares a similar mode of action[5].

-

Late 1990s/Early 2000s: Diflovidazin is commercialized in various countries, offering an alternative to clofentezine and a tool for resistance management[4][5].

The Core Chemistry: Structure of Key Tetrazine Acaricides

The foundational structure of these acaricides is the 1,2,4,5-tetrazine ring. The specific substitutions on this ring dictate the compound's efficacy and properties.

-

Clofentezine: 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine[3].

-

Diflovidazin: 3-(2-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine. Also known by the names flufenzine and flutenzine in some literature[4].

Mechanism of Action: Inhibition of Chitin Synthesis

Tetrazine acaricides are classified by the Insecticide Resistance Action Committee (IRAC) as Mite Growth Inhibitors belonging to Group 10A[6]. Their primary mode of action is the inhibition of chitin synthase 1 (CHS1)[6].

Chitin is a crucial structural component of the arthropod exoskeleton and eggshell. By inhibiting CHS1, tetrazine acaricides disrupt the formation of chitin, leading to lethal consequences, particularly during embryonic and early larval development. This mechanism explains their high ovicidal and larvicidal activity, with minimal direct toxicity to adult mites[7].

Below is a diagram illustrating the chitin biosynthesis pathway and the point of inhibition by tetrazine acaricides.

Quantitative Efficacy Data

The efficacy of tetrazine acaricides is typically determined through bioassays that measure the lethal concentration required to kill 50% of the test population (LC50). The following tables summarize reported LC50 values for clofentezine and diflovidazin against key mite species.

Table 1: LC50 Values of Clofentezine against Various Mite Species

| Mite Species | Life Stage | LC50 (mg/L) | Reference |

| Panonychus ulmi | Winter Eggs | 11.1 | [5] |

| Panonychus ulmi | Summer Eggs | 1.01 | [5] |

| Tetranychus urticae | Eggs | 0.16 | [7] |

Table 2: LC50 Values of Diflovidazin against Various Mite Species

| Mite Species | Life Stage | LC50 (mg/L) | Reference |

| Tetranychus urticae | Eggs | 0.82 | [7] |

| Tetranychus urticae | Larvae | 1.05 | [7] |

| Tetranychus urticae | Deutonymph | 1.22 | [7] |

| Tetranychus urticae | Adult Female | >1000 | [7] |

| Panonychus citri | Larvae | 0.013 | [7] |

| Panonychus citri | Adult | 2.25 | [7] |

Experimental Protocols

Synthesis of Tetrazine Acaricides

5.1.1. Synthesis of Clofentezine (3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine)

The synthesis of clofentezine generally follows the Pinner synthesis of tetrazines, which involves the condensation of nitriles with hydrazine followed by oxidation[8][9].

-

Step 1: Formation of 2-chlorobenzalthiosemicarbazone. 2-chlorobenzaldehyde is reacted with thiosemicarbazide in a suitable solvent like ethanol.

-

Step 2: Oxidative cyclization. The resulting thiosemicarbazone is subjected to oxidative cyclization using an oxidizing agent such as ferric chloride to form a dihydrotetrazine intermediate.

-

Step 3: Oxidation to Clofentezine. The dihydrotetrazine is then oxidized to the final product, clofentezine, using an oxidizing agent like sodium nitrite in an acidic medium[10][11].

A general workflow for the synthesis is depicted below.

5.1.2. Synthesis of Diflovidazin (3-(2-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine)

The synthesis of the asymmetrical diflovidazin is more complex, often requiring a multi-step approach to introduce the different phenyl groups onto the tetrazine ring[12][13].

-

Step 1: Synthesis of 2-chloro-N'-(chloromethylene)benzohydrazonoyl chloride. This can be prepared from 2-chlorobenzohydrazide.

-

Step 2: Reaction with a second hydrazide. The intermediate from step 1 is reacted with 2,6-difluorobenzohydrazide to form a precursor to the dihydrotetrazine ring.

-

Step 3: Cyclization and Oxidation. The precursor undergoes cyclization and subsequent oxidation to yield diflovidazin.

Acaricide Efficacy Bioassay: Leaf-Dip Method (Adapted from IRAC Method No. 018)[14]

This method is commonly used to determine the toxicity of an acaricide to spider mites.

Materials:

-

Untreated host plant leaves (e.g., bean, citrus)

-

Test acaricide and appropriate solvents/wetting agents

-

Distilled water

-

Beakers

-

Forceps

-

Paper towels

-

Petri dishes lined with moistened filter paper or agar

-

Fine paintbrush

-

Mite-rearing colony (e.g., Tetranychus urticae)

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of the test acaricide in distilled water. A non-ionic wetting agent (e.g., Triton X-100 at 0.01-0.05%) is typically added to ensure even coverage. A control solution containing only water and the wetting agent should also be prepared.

-

Leaf Dipping: Using forceps, individually dip host plant leaves into each test solution for 10 seconds with gentle agitation[6].

-

Drying: Place the dipped leaves on paper towels to air dry with the abaxial (lower) surface facing up[6].

-

Bioassay Arenas: Once dry, place each leaf disc, abaxial side up, into a petri dish containing a moistened filter paper or a layer of agar to maintain leaf turgidity.

-

Mite Infestation: Using a fine paintbrush, transfer a set number of adult female mites (e.g., 20-30) from the rearing colony onto each leaf disc.

-

Incubation: Seal the petri dishes with ventilated lids and maintain them under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

-

Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), examine the mites on each leaf disc under a stereomicroscope. Mites that are unable to make coordinated movements when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC50 values using probit analysis.

Chitin Synthase Activity Assay (Non-Radioactive Method)[7][15][16]

This assay measures the activity of chitin synthase in mite homogenates and can be used to assess the inhibitory effects of compounds like tetrazine acaricides.

Materials:

-

Mite population (e.g., Tetranychus urticae)

-

Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

-

Microplate reader

-

96-well microtiter plates coated with wheat germ agglutinin (WGA)

-

Bovine serum albumin (BSA) for blocking

-

Reaction mixture containing UDP-N-acetylglucosamine (UDP-GlcNAc)

-

WGA conjugated to horseradish peroxidase (WGA-HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

Procedure:

-

Enzyme Preparation: Homogenize a known quantity of mites in ice-cold homogenization buffer. Centrifuge the homogenate to obtain a crude enzyme extract (supernatant or microsomal fraction).

-

Plate Preparation: Coat the wells of a 96-well plate with WGA. After incubation, wash the wells and block with a BSA solution.

-

Enzyme Reaction: Add the reaction mixture containing UDP-GlcNAc to the wells, followed by the mite enzyme extract. For inhibitor studies, pre-incubate the enzyme with the test compound (e.g., clofentezine) before adding the substrate. Include a control with no enzyme and a control with a boiled (inactive) enzyme.

-

Incubation: Incubate the plate at an optimal temperature (e.g., 30-37°C) for a set period (e.g., 60-90 minutes) to allow for chitin synthesis.

-

Detection: Stop the reaction and wash the wells. Add WGA-HRP to each well and incubate. The WGA-HRP will bind to the newly synthesized chitin.

-

Signal Generation: After washing away unbound WGA-HRP, add the HRP substrate. The enzyme will catalyze a color change.

-

Quantification: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The amount of chitin synthesized is proportional to the absorbance and can be quantified using a standard curve.

The following diagram illustrates a general workflow for assessing acaricide resistance.

Resistance to Tetrazine Acaricides

As with many acaricides, resistance to tetrazine compounds has been reported in several mite species. The primary mechanism of resistance is target-site insensitivity, resulting from mutations in the chitin synthase 1 (CHS1) gene. This can lead to cross-resistance between clofentezine, diflovidazin, and other mite growth inhibitors that target CHS1.

Conclusion

Tetrazine acaricides represent a significant class of compounds that have played a crucial role in mite management for several decades. Their specific mode of action as chitin synthase inhibitors provides excellent ovicidal and larvicidal control. Understanding the history, chemistry, and biological activity of these compounds is essential for their effective use and for the development of sustainable resistance management strategies. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the efficacy and mechanisms of both existing and novel acaricidal compounds.

References

- 1. EP0005912B1 - Acaricidal, larvicidal and ovicidal tetrazine derivatives and compositions, processes for their preparation and methods of using them - Google Patents [patents.google.com]

- 2. Clofentezine (Ref: NC 21314) [sitem.herts.ac.uk]

- 3. Clofentezine | C14H8Cl2N4 | CID 73670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. Activity of clofentezine against European red mite (Acari: Tetranychidae) [agris.fao.org]

- 6. irac-online.org [irac-online.org]

- 7. journals.uni-lj.si [journals.uni-lj.si]

- 8. Solid-Phase Synthesis of s-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Clofentezine for Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical and chemical properties of the acaricide clofentezine, with a focus on their implications for formulation development. The information is curated for researchers, scientists, and professionals involved in the creation and analysis of pesticide formulations.

Core Physical and Chemical Properties

Understanding the intrinsic properties of clofentezine is fundamental to developing stable, effective, and compliant formulations. Clofentezine is a magenta-colored crystalline solid.[1] It is characterized as a tetrazine acaricide that acts primarily as an ovicide by interfering with cell growth and differentiation during the embryonic and early larval stages of mites.[1][2]

General and Physicochemical Properties

A summary of the key identification and physicochemical properties of clofentezine is presented in the tables below. These parameters are critical for predicting the behavior of the active ingredient during formulation, storage, and application.

Table 1: General and Identification Properties of Clofentezine

| Property | Value | Reference |

| Common Name | Clofentezine | [1] |

| IUPAC Name | 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine | [1][2] |

| CAS Registry Number | 74115-24-5 | [1][2] |

| CIPAC Number | 418 | [1] |

| Molecular Formula | C₁₄H₈Cl₂N₄ | [1][2] |

| Molecular Weight | 303.1 g/mol | [2] |

| Appearance | Magenta crystalline solid | [1][3] |

Table 2: Key Physicochemical Properties of Clofentezine for Formulation

| Property | Value | Temperature (°C) | Implications for Formulation | Reference |

| Melting Point | 182-185 °C | N/A | High melting point suggests good thermal stability of the solid active ingredient. | [3] |

| Vapor Pressure | 6.0 x 10⁻⁷ Pa | 20 | Very low vapor pressure indicates low volatility, reducing inhalation exposure risk and loss during application. | [1] |

| Octanol-Water Partition Coefficient (Log P) | 4.1 | 25 | High Log P value indicates lipophilicity and low water solubility, favoring partitioning into organic phases and strong adsorption to soil. | [4] |

| Water Solubility | < 2.0 - 2.52 µg/L (pH 7.0 - 9.2) | 22 | Extremely low water solubility necessitates formulation as a suspension concentrate (SC) or wettable powder (WP) for aqueous spray applications. | [3][4] |

| Density | 1.52 g/cm³ | 21.2 | The density is a key parameter for the physical stability of suspension concentrates, influencing sedimentation and resuspendability. | [4] |

Solubility in Organic Solvents

The solubility of clofentezine in various organic solvents is a critical factor in the selection of appropriate co-formulants and in the development of analytical methods.

Table 3: Solubility of Clofentezine in Organic Solvents

| Solvent | Solubility | Temperature (°C) | Reference |

| Acetone | 9.3 g/L | 25 | [4] |

| Dichloromethane | 37.4 g/L | 25 | [4] |

| Ethanol | 0.49 g/L | 25 | [4] |

| Xylene | 5.0 g/L | 25 | [4] |

| Ethyl Acetate | 5.67 g/L | 20 | [4] |

| n-Heptane | 111.4 mg/L | 20 | [4] |

| Dimethyl Sulfoxide (DMSO) | 11.8 g/L | 25 | [4] |

Stability Profile

The stability of clofentezine under various environmental conditions dictates its shelf-life and efficacy. The primary degradation pathways are hydrolysis and photolysis.

Hydrolytic Stability

Clofentezine is susceptible to hydrolysis, with the rate being pH-dependent.

Table 4: Hydrolytic Stability of Clofentezine

| pH | Half-life (DT₅₀) | Temperature (°C) | Comments | Reference |

| 4 | Stable over 5 days | 49 | Relatively stable under acidic conditions. | [4] |

| 7 | 1.1 days | 25 | Hydrolysis occurs at a moderate rate at neutral pH. | [4] |

| 9 | < 0.1 days | 49 | Rapid hydrolysis under alkaline conditions. | [4] |

The rapid degradation at higher pH values is a critical consideration for the formulation of aqueous suspensions, where the pH of the final product must be carefully controlled to ensure stability.[1]

Photolytic Stability

Clofentezine is also susceptible to degradation by light. It is noted to undergo fairly rapid photolysis, which should be considered for packaging and storage of both the technical material and its formulations.[1]

Storage Stability in Formulations

While clofentezine is susceptible to hydrolysis in aqueous solutions, it has been shown to be stable in suspension concentrate (SC) formulations within a pH range of up to 7.5.[1] Storage stability studies on various crops have indicated that clofentezine residues are stable for extended periods when stored frozen. For instance, residues in apples were stable for up to 381 days, and in peaches for up to two years.[5]

Experimental Protocols

The determination of the physical and chemical properties of clofentezine and the analysis of its formulations are conducted using internationally recognized standard methods.

Determination of Physicochemical Properties

The physicochemical properties of technical grade clofentezine are determined using standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD), the U.S. Environmental Protection Agency (EPA), and the European Commission (EC).[1] The specific OECD test guidelines for physical-chemical properties are detailed in Section 1 of the OECD Guidelines for the Testing of Chemicals.[2][3][6]

-

Melting Point: Determined using the capillary method as described in pharmacopeias and relevant OECD guidelines.[7]

-

Vapor Pressure: Can be determined by various methods depending on the pressure range, including the Knudsen effusion method for low-volatility substances.[5][8]

-

Solubility: The solubility in water and organic solvents is typically determined by the flask method or the column elution method, followed by quantification of the dissolved substance.

-

Octanol-Water Partition Coefficient (Log P): Commonly determined using the shake-flask method or by HPLC.

-

Hydrolysis: The rate of hydrolysis as a function of pH is studied according to OECD Guideline 111.

-

Photolysis: The phototransformation of chemicals in water is assessed following guidelines such as OECD Guideline 316.

Analysis of Clofentezine Content in Formulations

The determination of clofentezine in technical materials (TC) and suspension concentrates (SC) is performed using a full Collaborative International Pesticides Analytical Council (CIPAC) method.[1]

CIPAC Method for Clofentezine (418/TC/M/3):

-

Principle: The clofentezine content is determined by High-Performance Liquid Chromatography (HPLC).

-

Apparatus: A standard HPLC system equipped with a UV detector.

-

Procedure:

-

Standard Preparation: A known concentration of pure clofentezine standard is prepared in a suitable solvent.

-

Sample Preparation: A weighed amount of the TC or SC formulation is dissolved or dispersed in a specific solvent, often with the addition of an internal standard.

-

Chromatography: The sample and standard solutions are injected into the HPLC system.

-

Detection: The absorbance is monitored at a wavelength of 235 nm.[1]

-

Quantification: The concentration of clofentezine in the sample is calculated by comparing its peak area to that of the standard, using either an internal or external standard method.

-

Residue Analysis

Analytical methods for the determination of clofentezine residues in various crops, such as fruits and soil, have been developed. A common approach involves extraction with an organic solvent (e.g., acetonitrile or a hexane:ethyl acetate mixture), followed by cleanup using solid-phase extraction (SPE), and subsequent analysis by HPLC with UV detection (at 268 nm) or by liquid chromatography-mass spectrometry (LC-MS/MS).[9][10][11]

Formulation Development Workflow

The development of a stable and effective clofentezine formulation, such as a suspension concentrate (SC), follows a logical progression of steps. The diagram below illustrates a general workflow for this process.

Caption: General workflow for developing a clofentezine suspension concentrate (SC) formulation.

This workflow highlights the iterative nature of formulation development, where the physicochemical properties of clofentezine are central to the initial stages of excipient selection and process design. Subsequent steps involve rigorous testing to ensure the final product meets stability and performance specifications.

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. oecd.org [oecd.org]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. [Method-performance studies of notified analytical method for clofentezine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. oecd.org [oecd.org]

- 7. thinksrs.com [thinksrs.com]

- 8. azom.com [azom.com]

- 9. library.canberra.edu.au [library.canberra.edu.au]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Determination of Clofentezine Residues in Fruit by HPLC-UV

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of clofentezine residues in various fruit matrices, including apples, papayas, mangoes, and oranges. The described protocol involves a straightforward liquid-liquid extraction procedure, followed by chromatographic separation and quantification. This method is suitable for routine monitoring of clofentezine residues to ensure compliance with regulatory limits.

Introduction

Clofentezine is a specific acaricide and insecticide used to control mites on a variety of crops, including fruits.[1][2][3] It acts as a mite growth regulator with contact action and long residual activity.[1][3] Due to its widespread use, monitoring its residue levels in food commodities is crucial for consumer safety. This application note presents a validated HPLC-UV method for the determination of clofentezine residues in fruit samples. The method is simple, cost-effective, and provides reliable results for the quantification of this analyte.

Experimental

Reagents and Materials

-

Clofentezine analytical standard (99.4% purity)[4]

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)[5]

-

Water (HPLC grade)

-

Anhydrous sodium sulfate

-

Dichloromethane (for stock solution preparation)[5]

-

Fruit samples (apple, papaya, mango, orange)[5]

Instrumentation

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

-

Analytical column: Nucleosil NH2 column or equivalent.[5]

-

Mechanical shaker[5]

-

Blender

-

Centrifuge

Standard Solution Preparation

A stock solution of clofentezine (100 µg/mL) was prepared by dissolving 1.0 mg of the standard in 10.0 mL of dichloromethane.[5] Working standard solutions were prepared by appropriate dilution of the stock solution with a hexane:ethyl acetate mixture (1:1, v/v).[5]

Sample Preparation

The fruit samples were triturated separately using a household blender and stored in closed glass flasks at -18 °C until analysis.[5]

Extraction Procedure

-

Weigh 20 g of the homogenized fruit sample into a glass-stoppered flask.[5]

-

Add 10.0 mL of a hexane:ethyl acetate mixture (1:1, v/v).[5]

-

Shake the flask for 20 minutes on a mechanical shaker.[5]

-

Transfer the organic layer to another flask containing anhydrous sodium sulfate to remove any residual water.[5]

-

An aliquot of the extract is then ready for HPLC analysis. For a more concentrated sample, an aliquot of the extract can be evaporated to near dryness under a stream of nitrogen and the residue redissolved in the mobile phase.[6][7]

HPLC-UV Conditions

-

Mobile Phase: Methanol:Water (70:30, v/v), isocratic elution.[4][5]

-

UV Detection Wavelength: 254 nm.[4][5][6][7] An alternative wavelength of 235 nm can also be used.[8]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Total Run Time: 15 minutes.[5]

Results and Discussion

Method Validation

The method was validated for linearity, recovery (accuracy), precision, and limits of detection (LOD) and quantification (LOQ).

-

Linearity: The method demonstrated good linearity over a concentration range of 0.05 to 4.0 µg/mL, with a correlation coefficient (r²) of 0.9998.[4]

-

Recovery and Precision: The accuracy and precision of the method were evaluated by analyzing fortified fruit samples at different concentration levels. The results are summarized in Table 1. Mean recoveries from fortified fruit samples ranged from 81% to 96%, with coefficients of variation between 8.9% and 12.5%.[5] Another study showed average recoveries ranging from 80% to 95% with relative standard deviations between 3.5% and 12.7%.[6][7]

-

Limits of Detection (LOD) and Quantification (LOQ): The LOD for clofentezine in fruit pulp was found to be in the range of 0.03 to 0.05 mg/kg, while the LOQ ranged from 0.05 to 0.10 mg/kg.[6][7] For whole fruit, the LOD was 0.03 mg/kg and the LOQ was 0.05 mg/kg.[6][7] A simplified procedure reported a detection limit of 0.05 mg/kg and a quantification limit of 0.1 mg/kg.[5]

Data Presentation

Table 1: Recovery and Precision of Clofentezine in Fortified Fruit Samples

| Fruit Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Apple | 0.10, 0.20, 0.50 | 80 - 95 | 3.5 - 12.7 | [6][7] |

| Papaya | 0.05, 0.10, 0.20 | 80 - 95 | 3.5 - 12.7 | [6][7] |

| Mango | 0.05, 0.10, 0.50 | 80 - 95 | 3.5 - 12.7 | [6][7] |

| Orange | Not specified | 81 - 96 | 8.9 - 12.5 | [5] |

Table 2: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.05 - 4.0 µg/mL | [4] |

| Correlation Coefficient (r²) | 0.9998 | [4] |

| Limit of Detection (LOD) | 0.03 - 0.05 mg/kg | [5][6][7] |

| Limit of Quantification (LOQ) | 0.05 - 0.1 mg/kg | [5][6][7] |

Experimental Workflow and Protocols

The overall workflow for the analysis of clofentezine residues in fruit samples is depicted in the following diagram.

References

- 1. Clofentezine (Ref: NC 21314) [sitem.herts.ac.uk]

- 2. Clofentezine | 74115-24-5 [chemicalbook.com]

- 3. Clofentezine (Ref: NC 21314) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Determination of fluquinconazole, pyrimethanil, and clofentezine residues in fruits by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. openknowledge.fao.org [openknowledge.fao.org]

Application Note: Determination of Clofentezine and its Metabolites in Plant Matrices by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clofentezine is a specific acaricide with contact action, primarily functioning as an ovicide with some efficacy against early motile mite stages.[1][2] Its application on a variety of crops, including fruits, nuts, and ornamentals, necessitates reliable analytical methods to monitor its residues and metabolic fate in plants.[3] This application note provides a detailed protocol for the determination of clofentezine and its primary metabolites in plant matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of pesticide residues.[4][5]

Metabolic Pathway of Clofentezine in Plants

In plants, clofentezine undergoes limited metabolism. The primary metabolite identified is 2-chlorobenzonitrile, which is mainly a product of photolysis. Other polar metabolites that have been reported include 2-chlorobenzoic acid, 2-chlorobenzamide, and 2-chlorobenzyl alcohol. A significant portion of the residue can become bound to insoluble plant components.

References

Application of Clofentezine in Integrated Pest Management Programs: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofentezine is a specific acaricide belonging to the tetrazine chemical class, which acts primarily as an ovicide and larvicide.[1] It is a crucial component in many Integrated Pest Management (IPM) programs for the control of spider mites on a variety of crops. Its mode of action, selectivity, and long residual activity make it a valuable tool for managing mite populations while minimizing harm to beneficial organisms.[1] This document provides detailed application notes and protocols for the effective use of clofentezine in an IPM framework, targeted at researchers, scientists, and professionals in drug development.

Mode of Action

Clofentezine is a mite growth regulator that specifically inhibits chitin synthesis.[2] The Insecticide Resistance Action Committee (IRAC) classifies clofentezine in Group 10A, as a chitin synthase 1 (CHS1) inhibitor.[3] Chitin is a vital structural component of the exoskeleton of arthropods. By inhibiting CHS1, clofentezine disrupts the formation of chitin, which is essential for the development of mite eggs and the molting of larval stages.[4] This mode of action results in high mortality of eggs and young larvae, but the compound has little to no effect on adult mites.[1]

Signaling Pathway: Inhibition of Chitin Biosynthesis

The following diagram illustrates the chitin biosynthesis pathway in mites and the point of inhibition by clofentezine.

Caption: Inhibition of Chitin Synthase 1 by Clofentezine.

Target Pests

Clofentezine is highly effective against the egg and early larval stages of several economically important spider mite species, including:

-

European red mite (Panonychus ulmi)

-

Two-spotted spider mite (Tetranychus urticae)

-

McDaniel spider mite (Tetranychus mcdanieli)

-

Carmine spider mite (Tetranychus cinnabarinus)

Data Presentation: Toxicity and Application Rates

Table 1: Toxicity of Clofentezine to Target Pests

| Target Pest Species | Life Stage | Bioassay Method | LC50 | Reference |

| Tetranychus urticae | Eggs | Not specified | 1.2 mg/L | [3] |

| Tetranychus urticae (Resistant) | Eggs | Not specified | >5,000 mg/L | [3] |

| Tetranychus urticae | Adults | Leaf Dip | 297.65 µg a.i./mL | [5] |

| Panonychus ulmi | Summer Eggs (early) | Not specified | 1.01 ppm | [6] |

| Panonychus ulmi | Winter Eggs (early) | Not specified | 11.1 ppm | [6] |

| Tetranychus viennensis | Not specified | Leaf Disc | LC10, LC25, LC50 used | [7] |

Table 2: Toxicity of Clofentezine to Non-Target Organisms

| Organism | Species | Exposure | Toxicity Value | Classification | Reference |

| Predatory Mite | Typhlodromus pyri | Not specified | Toxic to young stages | Moderately Harmful | [8] |

| Predatory Mite | Agistemus longisetus | Not specified | Favored over pest | Slightly Harmful | [8] |

| Predatory Mite | Phytoseiulus persimilis | Not specified | LC50: 0.064 ml/L (for Abamectin, comparative) | Not directly available | [9] |

| Honeybee | Apis mellifera | Contact | LD50 > 84.5 µ g/bee | Moderately Toxic | Not specified |

| Fish | Oncorhynchus mykiss | 96h | LC50 = 0.08 mg/L | Highly Toxic | [2] |

| Aquatic Invertebrate | Daphnia magna | 48h | EC50 = 0.05 mg/L | Highly Toxic | [2] |

| Bird | Colinus virginianus | Oral | LD50 > 3000 mg/kg | Slightly Toxic | [2] |

| Earthworm | Eisenia fetida | 14d | LC50 = 250 mg/kg soil | Moderately Toxic | [2] |

Table 3: Recommended Application Rates and Pre-Harvest Intervals (PHI)

| Crop | Target Pest | Application Rate | Pre-Harvest Interval (PHI) | Reference |

| Apples | European red mite, Two-spotted spider mite | 4-8 oz/acre | 45 days | [10][11] |

| Grapes | Spider mites | Not specified | 21 days (wine), 1 day (table) | [12] |

| Almonds | Spider mites | Not specified | Not specified | [13][14] |

| Pome Fruit | Panonychus ulmi, Tetranychus spp. | 20 g/hl | Not specified | Not specified |

| Stone Fruit | Panonychus ulmi, Tetranychus spp. | 20 g/hl | 21 days | [11] |

| Citrus Fruit | Panonychus ulmi, Tetranychus spp. | 12.5-20 g/hl | Not specified | Not specified |

| Strawberries | Tetranychus spp. | 200-300 g/ha | Not specified | Not specified |

| Ornamentals | Tetranychus spp. | 20-30 g/hl | Not applicable | Not specified |

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Acaricide Resistance Monitoring

This protocol is adapted from standard resistance monitoring methods to assess the susceptibility of a spider mite population to clofentezine.

Objective: To determine the LC50 of clofentezine for a given spider mite population.

Materials:

-

Technical grade clofentezine

-

Acetone (analytical grade)

-

Triton X-100 or similar surfactant

-

Distilled water

-

Bean or other suitable host plant leaves

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Fine camel-hair brush

-

Stereomicroscope

-

Beakers and volumetric flasks

-

Pipettes

Workflow Diagram:

Caption: Leaf-Dip Bioassay Workflow.

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of clofentezine in acetone.

-

Create a series of at least five serial dilutions using distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution of surfactant and water should also be prepared.

-

-

Leaf Preparation:

-

Select young, fully expanded, and undamaged leaves from unsprayed host plants.

-

-

Treatment Application:

-

Individually dip each leaf into a test solution for 5 seconds with gentle agitation.

-

Allow the leaves to air dry for at least one hour.

-

-

Bioassay Arenas:

-

Place a disc of filter paper in the bottom of each Petri dish and moisten with distilled water.

-

Place the treated leaf discs, abaxial side up, onto the moist filter paper.

-

-

Mite Infestation:

-

Using a fine camel-hair brush, transfer 20-30 adult female mites from the population to be tested onto each leaf disc.

-

-

Incubation:

-

Seal the Petri dishes with lids and incubate them in a controlled environment at approximately 25°C with a 16:8 hour (light:dark) photoperiod.

-

-

Data Collection and Analysis:

-

After 24, 48, and 72 hours, count the number of dead mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Correct for control mortality using Abbott's formula if necessary.

-

Use probit analysis to calculate the LC50 value and its 95% confidence limits.

-

Protocol 2: Assessing Compatibility with Predatory Mites

This protocol outlines a method to evaluate the lethal and sublethal effects of clofentezine on a predatory mite species, such as Phytoseiulus persimilis.

Objective: To determine the impact of clofentezine on the survival and reproduction of a predatory mite species.

Materials:

-

Commercial formulation of clofentezine

-

Predatory mites (e.g., Phytoseiulus persimilis)

-

Two-spotted spider mites (prey)

-

Bean leaf discs

-

Petri dishes (5 cm diameter)

-

Agar

-

Fine camel-hair brush

-

Stereomicroscope

-

Spray tower (optional, for uniform application)

Experimental Workflow:

Caption: Predatory Mite Compatibility Testing Workflow.

Procedure:

-

Preparation of Test Arenas:

-

Prepare a 1.5% agar solution and pour it into 5 cm Petri dishes.

-

Place a fresh, untreated bean leaf disc (approx. 3 cm diameter) onto the agar in each dish.

-

-

Treatment Application:

-

Prepare a solution of the clofentezine formulation at the manufacturer's recommended field rate. A control group should be treated with water only.

-

Spray the leaf discs uniformly using a spray tower or a hand-held sprayer.

-

Allow the discs to dry completely.

-

-

Predator Introduction:

-

Introduce one newly-mated adult female predatory mite to each leaf disc.

-

Provide an ample and consistent supply of two-spotted spider mites (all life stages) as prey.

-

-

Incubation:

-

Maintain the Petri dishes in a controlled environment as described in Protocol 1.

-

-

Data Collection:

-

Lethal Effects: Record the mortality of the adult female predators daily for at least 72 hours.

-

Sublethal Effects (Fecundity): Count and remove the eggs laid by each female daily.

-

Sublethal Effects (Development): Observe the development and survival of the F1 generation (from egg to adult).

-

-

Data Analysis:

-

Compare the mortality, fecundity, and offspring survival rates between the clofentezine-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Resistance Management

The development of resistance to clofentezine in spider mite populations is a significant concern. To delay the onset of resistance, the following strategies should be implemented:

-

Rotation of Acaricides: Do not use clofentezine or other Group 10A acaricides repeatedly. Rotate with acaricides from different IRAC groups with different modes of action.

-

Application Timing: Apply clofentezine early in the season when mite populations are low and predominantly in the egg stage. This targets the most susceptible life stage and takes advantage of its long residual activity.

-

Monitoring: Regularly monitor mite populations to assess the efficacy of treatments and to detect early signs of resistance.

-

Integrated Approach: Combine the use of clofentezine with other control tactics, including biological control, cultural practices, and the use of other selective miticides.

Conclusion

Clofentezine remains a valuable tool in integrated pest management programs for the control of spider mites. Its specific ovicidal and larvicidal activity, coupled with its relative safety to many beneficial insects, allows for targeted pest control while preserving the ecosystem of natural enemies. However, to ensure its long-term efficacy, it is imperative to adhere to resistance management strategies and to use it judiciously within a comprehensive IPM framework. The protocols and data provided in this document are intended to guide researchers and pest management professionals in the effective and responsible use of clofentezine.

References

- 1. Clofentezine [titanunichem.com]

- 2. Clofentezine (Ref: NC 21314) [sitem.herts.ac.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Activity of clofentezine against European red mite (Acari: Tetranychidae) [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 9. aensiweb.com [aensiweb.com]

- 10. extension.oregonstate.edu [extension.oregonstate.edu]

- 11. Tree Fruit Spray Guide - Insecticides [virginiafruit.ento.vt.edu]

- 12. perennia.ca [perennia.ca]

- 13. escholarship.org [escholarship.org]

- 14. cs-contentapi.bayer.com [cs-contentapi.bayer.com]

Application Notes and Protocols for Determining the LC50 of Clofentezine in Mite Eggs

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clofentezine is a specific acaricide with ovicidal and larvicidal activity, belonging to the tetrazine group of pesticides.[1][2][3] It acts as a mite growth regulator, interfering with cell growth and differentiation during the final stages of embryonic and early larval development.[4] Determining the lethal concentration 50 (LC50) is a critical step in evaluating the efficacy of clofentezine against mite eggs, monitoring for the development of resistance, and establishing baseline susceptibility data for various mite species.[1][5] The leaf disc bioassay is a widely accepted laboratory method for this purpose.[6]

Experimental Protocols

This section provides a detailed methodology for conducting a clofentezine bioassay to determine the LC50 in mite eggs, primarily focusing on the leaf disc method.

Mite Rearing and Colony Maintenance

-

Host Plant: Maintain a healthy, pesticide-free culture of the host plant for the specific mite species being tested. For example, bean plants (Phaseolus vulgaris) are commonly used for the two-spotted spider mite, Tetranychus urticae.[7]

-

Mite Colony: Establish and maintain a susceptible reference strain of the target mite species in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).[8] Ensure the colony is free from any pesticide exposure to maintain susceptibility.

Preparation of Leaf Discs and Egg Collection

-

Leaf Disc Preparation: Excise circular discs (approximately 2-3 cm in diameter) from fresh, fully expanded leaves of the host plant.

-

Mounting: Place each leaf disc, abaxial (lower) side up, on a layer of water-saturated cotton or agar in a Petri dish. This keeps the leaf discs turgid.

-

Oviposition: Transfer a sufficient number of healthy, adult female mites from the stock colony onto each leaf disc using a fine camel-hair brush. Allow the females to lay eggs for a defined period, typically 24 hours.[5]

-

Female Removal: After the oviposition period, carefully remove all adult female mites from the leaf discs, leaving only the eggs. Aim for a consistent number of eggs per disc (e.g., 20-30 eggs) to ensure uniformity across replicates.

Preparation of Clofentezine Test Solutions

-

Stock Solution: Prepare a stock solution of clofentezine (analytical grade) in an appropriate solvent (e.g., acetone or a water-acetone mixture with a surfactant).

-

Serial Dilutions: Prepare a series of at least five to seven graded concentrations of clofentezine by serial dilution of the stock solution with distilled water containing a surfactant (e.g., Triton X-100) to ensure uniform wetting of the leaf surface. The concentration range should be chosen to produce mortality ranging from greater than 0% to less than 100%. A preliminary range-finding test may be necessary.

-

Control: A control group treated only with the solvent and surfactant solution (without clofentezine) must be included in each bioassay.

Bioassay Procedure (Leaf Dip Method)

-

Treatment Application: Individually dip each leaf disc with mite eggs into the respective clofentezine dilution or the control solution for a standardized period (e.g., 5-10 seconds).[9] Ensure complete immersion and coverage of the egg-laden surface.

-

Drying: After dipping, place the leaf discs on a clean, non-absorbent surface and allow them to air dry completely.

-

Incubation: Return the treated leaf discs to their respective Petri dishes with moistened cotton or agar. Incubate the dishes under the same controlled environmental conditions as the mite rearing.[8]

Data Collection and Mortality Assessment

-

Evaluation Period: Assess egg mortality 7 to 10 days after treatment, or until the majority of eggs in the control group have hatched.[5]

-

Mortality Criteria: An egg is considered dead if it has not hatched by the end of the evaluation period. Unhatched eggs are counted to determine mortality.[5]

-

Data Recording: For each concentration and the control, record the total number of eggs and the number of unhatched (dead) eggs.

Statistical Analysis

-

Correction for Control Mortality: If mortality occurs in the control group, correct the observed mortality in the treatment groups using Abbott's formula:

-

Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] * 100

-

Where 'n' is the number of hatched eggs, 'T' is the treated group, and 'C' is the control group.

-

-

Probit Analysis: Analyze the corrected mortality data using probit analysis to determine the LC50 value, 95% confidence intervals, and the slope of the concentration-mortality regression line.[10] This can be performed using statistical software packages like R, SAS, or specialized programs like POLO-PC.[5]

-

Significance: The LC50 values are considered significantly different between populations or treatments if their 95% confidence intervals do not overlap.

Data Presentation

The following table summarizes LC50 values of clofentezine against mite eggs from various studies.

| Mite Species | Strain/Population | LC50 (ppm or mg/L) | 95% Confidence Interval | Reference |

| Panonychus ulmi | Summer Eggs (early) | 1.01 | Not Specified | [11] |

| Panonychus ulmi | Winter Eggs (early) | 11.1 | Not Specified | [11] |

| Tetranychus urticae | Apple Population | 0.23 | 0.17 - 0.31 | [5] |

| Tetranychus urticae | Pear Population | 0.38 | 0.28 - 0.53 | [5] |

| Tetranychus mcdanieli | Field Population | 0.28 | 0.20 - 0.37 | [5] |

| Tetranychus viennensis | Susceptible Strain | Not specified as a value | Used as a basis for LC10, LC25, LC50 treatments | [6] |

Mandatory Visualizations

Caption: Experimental workflow for determining the LC50 of clofentezine in mite eggs.

Caption: Logical relationship from experimental inputs to the final LC50 determination.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Clofentezine; CAS NO 74115-24-5; A selective ovicidal tetrazine acaricide for crops including fruit and ornamentals from China manufacturer - Hangzhou Tianlong Biotechnology Co., Ltd. [cn-agro.com]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Assessment of sublethal effects of clofentezine on life-table parameters in Hawthorn spider mite (Tetranychus viennensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. journals.ekb.eg [journals.ekb.eg]

- 9. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]

- 10. Assessment and determination of LC50 of carvacrol and salicylic acid analogues with acaricide activity in larvae and adult ticks of Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity of clofentezine against European red mite (Acari: Tetranychidae) [agris.fao.org]

Application Notes and Protocols for Studying Chitin Synthesis Pathways Using Clofentezine

For Researchers, Scientists, and Drug Development Professionals